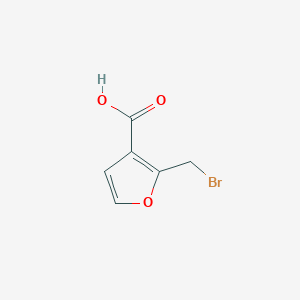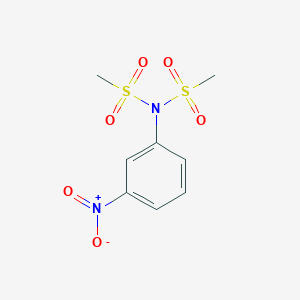
(2-Bromothiazol-4-yl)methanol hydrochloride
Descripción general
Descripción
“(2-Bromothiazol-4-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1609396-56-6 . It has a molecular weight of 231.52 and its IUPAC name is (2-bromo-1H-1lambda3-thiazol-4-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7-8H,1H2;1H . The compound has a complex structure with bromine, nitrogen, oxygen, sulfur, and chlorine atoms .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 231.52 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 192.91970 g/mol .Aplicaciones Científicas De Investigación
Magnetic Properties of Hydrochloride Crystals
- Research on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical, a related compound to (2-Bromothiazol-4-yl)methanol hydrochloride, shows the relationship between magnetic properties and crystal-stacking structures. These crystals exhibit unique magnetic behaviors due to their molecular interactions (Yong, Zhang, & She, 2013).
Chemical Synthesis Routes
- Advances in the chemical synthesis of similar compounds, such as di(imidazol-4-yl)methanol and tri(imidazol-4-yl)methanol, indicate the potential routes and challenges in synthesizing related thiazole compounds (Katritzky, Sławiński, Brunner, & Gorun, 1989).
Synthesis of Derivative Compounds
- The synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes using related brominated compounds demonstrates potential methods for creating derivative chemicals from this compound for various applications (Durán-Galván & Connell, 2010).
Novel Acyclonucleosides Synthesis
- The synthesis of new carbohydrate-modified mesoionic thiazolo[3,2-α]pyrimidine-5,7-dione acyclonucleosides, which involves reactions with compounds related to this compound, highlights its potential in creating novel nucleoside analogs (Stoelting, Mbagwu, Scott, Long, & Sharpe, 2002).
Development of Polymer Materials
- Research into the synthesis of double hydrophilic block copolymers using imidazolium-based ionic liquid (IL) monomers, related to this compound, shows potential applications in creating new polymer materials (Vijayakrishna et al., 2008).
Isotope Labeled Compounds Synthesis
- The efficient synthesis of stable isotope labeled 5-(Hydroxymethyl)thiazole, a structurally similar compound, indicates the potential for creating isotope-labeled derivatives of this compound for scientific studies (Lin, Salter, & Gong, 2009).
Antimicrobial Applications
- The synthesis and antimicrobial activity of novel imidazole-bearing isoxazole derivatives, which are chemically related to this compound, suggest its potential use in antimicrobial applications (Maheta, Patel, & Naliapara, 2012).
Palladium-Catalyzed Synthesis
- Research on palladium-catalyzed intramolecular carbometalation reactions for the synthesis of complex organic compounds indicates potential methodologies for synthesizing complex derivatives of this compound (Richey & Yu, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKFBUUFRFGQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)



![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)
